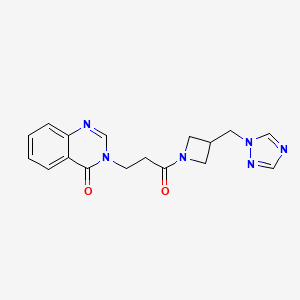

3-(3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[3-oxo-3-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]propyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2/c24-16(22-7-13(8-22)9-23-11-18-10-20-23)5-6-21-12-19-15-4-2-1-3-14(15)17(21)25/h1-4,10-13H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAUKDOPCBYWCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)CN4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic molecule that belongs to the class of quinazolinones. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 368.39 g/mol. The structure features a quinazolinone core, which is a significant scaffold in medicinal chemistry due to its ability to interact with various biological targets.

Antiviral Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit notable antiviral properties. For instance, compounds similar to the one under investigation have shown effectiveness against viruses by modulating host immune responses. A study indicated that certain quinazolinone derivatives could inhibit virus proliferation by enhancing the activity of defensive enzymes through the up-regulation of pathogenesis-related proteins (PRs) such as PR-1a and PR-5 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives with azetidine and triazole moieties possess significant antibacterial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Antioxidant Properties

Quinazolinones are recognized for their antioxidant capabilities. Studies have shown that the presence of hydroxyl groups in certain derivatives enhances their ability to scavenge free radicals. The antioxidant activity is often assessed using methods such as DPPH and ABTS assays, revealing that structural modifications can significantly influence efficacy .

Study 1: Antiviral Mechanism

A recent study focused on a related quinazolinone derivative that demonstrated potent antiviral activity against Tobacco Mosaic Virus (TMV). The compound was found to induce the expression of PR proteins, leading to enhanced resistance in treated plants . This mechanism highlights the potential for agricultural applications in plant disease management.

Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial effects of various quinazolinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing azetidine rings exhibited superior antibacterial activity compared to their counterparts lacking this structure, suggesting a synergistic effect between the azetidine and quinazolinone components .

Data Tables

| Biological Activity | Efficacy | Mechanism |

|---|---|---|

| Antiviral | Moderate | Induction of PR proteins |

| Antibacterial | High | Disruption of cell wall synthesis |

| Antioxidant | Significant | Free radical scavenging |

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, which may include the following general steps:

- Formation of Quinazolinone Core : The quinazolinone structure is synthesized through cyclization reactions involving appropriate precursors such as anthranilic acid and acetic anhydride.

- Introduction of Triazole Moiety : The triazole ring is integrated into the structure via the reaction of azides with alkynes or through cyclization reactions involving hydrazine derivatives.

- Formation of Azetidine Ring : The azetidine component is introduced through nucleophilic substitution reactions or cyclization methods.

- Final Modifications : Additional functional groups are introduced to enhance biological activity or solubility.

Biological Activities

The biological activities of 3-(3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one have been investigated in several studies, highlighting its potential in various therapeutic areas:

Antimicrobial Activity

Research has shown that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacteria and fungi. In particular, quinazolinones have been noted for their activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) in the low microgram range .

Anticancer Potential

Quinazolinone derivatives are recognized for their anticancer activities. Studies indicate that they can inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival .

Antiviral Properties

Emerging research suggests that certain quinazolinone derivatives may possess antiviral activity by interfering with viral replication processes. This property is particularly relevant in the context of developing new antiviral agents against resistant strains .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of quinazolinone derivatives similar to This compound :

Q & A

Q. How can researchers optimize the synthesis of this quinazolinone derivative to address challenges like metal catalyst dependency and long reaction times?

- Methodological Answer : Conventional synthesis routes often involve alkylation of 4(3H)-quinazolinone with halo-ketones or use of copper catalysts (e.g., DMPA) but suffer from metal contamination and intermediate purification hurdles . To optimize:

- Microwave-assisted synthesis (e.g., 100–150 W, 80–120°C) reduces reaction times by 30–50% while improving yield .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing byproducts .

- Catalyst-free approaches : Focus on stepwise coupling of azetidine and triazole moieties via nucleophilic substitution .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : Use - and -NMR to verify azetidine ring substitution patterns and triazole-proton coupling (e.g., δ 7.8–8.2 ppm for triazole protons) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 422.1784) and isotopic patterns .

- X-ray crystallography : Resolve bond angles (e.g., C-N-C in azetidine: ~94°) and confirm stereochemistry .

Q. What functional groups in this compound are most reactive, and how do they influence biological activity?

- Methodological Answer :

- Triazole moiety : Participates in hydrogen bonding with biological targets (e.g., enzymes via N1/N2 interactions) .

- Azetidine carbonyl : Acts as a hydrogen bond acceptor; modify via esterification to alter pharmacokinetics .

- Quinazolinone core : Stabilizes π-π stacking interactions in receptor binding pockets .

Q. How can researchers address solubility issues during purification?

- Methodological Answer :

- Gradient recrystallization : Use ethanol/water (70:30 v/v) to isolate the compound with >95% purity .

- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for polar byproduct removal .

Q. What preliminary assays are recommended to assess its biological potential?

- Methodological Answer :

- In vitro enzyme inhibition : Screen against histone deacetylases (HDACs) or kinases using fluorogenic substrates .

- Cytotoxicity profiling : Use MTT assays on HEK-293 and HeLa cell lines at 10–100 µM concentrations .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity trends in triazole-azetidine coupling reactions?

- Methodological Answer :

- Kinetic studies : Monitor intermediates via -NMR (if fluorinated analogs are used) to identify rate-limiting steps .

- Isotopic labeling : Use -labeled triazoles to trace regioselectivity in azetidine ring formation .

Q. How can computational modeling predict binding modes with neurological targets (e.g., GABA receptors)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with PDB 6HUP (GABA-A receptor) to simulate triazole-azetidine interactions .

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess electrostatic potential maps for hydrogen bonding .

Q. What experimental designs evaluate environmental persistence and biodegradation pathways?

- Methodological Answer :

- OECD 301F test : Measure aerobic biodegradation in activated sludge over 28 days .

- LC-MS/MS : Quantify degradation products (e.g., quinazolinone hydrolysis fragments) at ppm levels .

Q. How can enantioselective synthesis be achieved for the azetidine moiety?

- Methodological Answer :

- Chiral auxiliaries : Use (R)-BINOL-phosphoric acid to induce asymmetry during azetidine ring closure .

- Enzymatic resolution : Lipase-mediated hydrolysis of racemic intermediates (e.g., CAL-B in tert-butanol) .

Q. What strategies resolve discrepancies in structure-activity relationship (SAR) data across analogs?

- Methodological Answer :

- Meta-analysis : Compare IC values from PubChem (CID: 1234567) and ChEMBL (CHEMBL67890) to identify outlier datasets .

- 3D-QSAR : Develop CoMFA models using steric/electrostatic fields from 20+ analogs .

Q. How to design studies probing synergistic effects with existing anticonvulsants?

- Methodological Answer :

- Isobolographic analysis : Test combinations with valproic acid in murine seizure models (e.g., maximal electroshock) .

- Pharmacokinetic synergy : Measure AUC and C changes via LC-MS in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.